6-tert-Butyl-2,4-dimethylanisole
Description
Structure
2D Structure
Properties
CAS No. |
67845-33-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-tert-butyl-2-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)12(14-6)11(8-9)13(3,4)5/h7-8H,1-6H3 |
InChI Key |
PZISTOMBMFSTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the molecular vibrations of the target anisole (B1667542) derivative.
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For 6-tert-Butyl-2,4-dimethylanisole, the FT-IR spectrum provides a unique fingerprint, confirming the presence of its key structural motifs.
While a dedicated spectrum for this compound is not widely published, analysis of closely related compounds such as 3,4-dimethylanisole (B1293948) and 6-tert-Butyl-2,4-dimethylphenol allows for a detailed prediction of its characteristic absorption bands. niscair.res.inresearchgate.net The key vibrational modes are assigned as follows:
C-H Stretching: The spectrum is expected to show aromatic C-H stretching vibrations typically above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and tert-butyl groups are expected in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretching: The presence of the benzene (B151609) ring is confirmed by characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range.
Asymmetric and Symmetric C-O-C Stretching: The defining feature of the anisole group is the strong C-O-C ether linkage. This gives rise to a prominent asymmetric stretching band, typically observed around 1250 cm⁻¹, and a symmetric stretching band near 1040 cm⁻¹.
In-Plane and Out-of-Plane C-H Bending: Aromatic C-H in-plane and out-of-plane bending vibrations provide further information about the substitution pattern on the benzene ring and are expected in the 1000-1300 cm⁻¹ and 750-900 cm⁻¹ regions, respectively.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | Aryl |
| 2960-2970 | Asymmetric CH₃ Stretch | tert-Butyl, Methyl |
| 2870-2880 | Symmetric CH₃ Stretch | tert-Butyl, Methyl |
| ~1600, ~1500 | C=C Ring Stretch | Aromatic Ring |
| ~1465 | CH₃ Asymmetric Bending | tert-Butyl, Methyl |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |
| ~880 | Aromatic C-H Out-of-Plane Bend | Aryl |
FT-Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds and symmetric functional groups. In the context of this compound, the FT-Raman spectrum is particularly useful for characterizing the substituted benzene ring and the hydrocarbon portions of the molecule.
Based on studies of analogous molecules like 3,4-dimethylanisole, the FT-Raman spectrum would be expected to feature strong signals for the aromatic ring vibrations and the C-H bonds of the alkyl substituents. niscair.res.inresearchgate.net
Aromatic Ring Breathing: A very strong and characteristic Raman band corresponding to the "ring breathing" mode of the substituted benzene ring is expected.
Alkyl C-H Stretching: The C-H stretching modes of the methyl and tert-butyl groups would produce strong signals in the 2800-3100 cm⁻¹ region.
Symmetric Substituent Vibrations: The symmetric vibrations of the tert-butyl group are often prominent in the Raman spectrum.
Table 2: Predicted FT-Raman Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | Aryl |
| ~2965 | Aliphatic C-H Stretch | tert-Butyl, Methyl |
| ~1600 | C=C Ring Stretch | Aromatic Ring |
| ~1380 | CH₃ Symmetric Bending | tert-Butyl, Methyl |
| ~820 | Ring Breathing Mode | Substituted Benzene |
| ~740 | C-C Skeletal Bending | tert-Butyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show five distinct signals, each corresponding to a unique set of protons. The chemical shifts are influenced by the electron-donating nature of the methoxy (B1213986) and alkyl groups. illinois.edusigmaaldrich.comutsouthwestern.edu
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.95 | Singlet | 1H | Aromatic H (H-5) |
| ~6.85 | Singlet | 1H | Aromatic H (H-3) |
| ~3.75 | Singlet | 3H | Methoxy (O-CH₃) |
| ~2.25 | Singlet | 3H | Aryl Methyl (C4-CH₃) |
| ~2.20 | Singlet | 3H | Aryl Methyl (C2-CH₃) |
| ~1.35 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound is predicted to display ten distinct signals, accounting for all carbon atoms in its asymmetric structure. The chemical shifts are determined by the hybridization and electronic environment of each carbon atom. illinois.eduutsouthwestern.edu Data from related compounds like 6-tert-butyl-2,4-dimethylphenol and various dimethylanisoles inform these predictions. niscair.res.inchemicalbook.com
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155.0 | C1 (Aromatic C-O) |
| ~142.0 | C6 (Aromatic C-C(CH₃)₃) |
| ~133.0 | C2 (Aromatic C-CH₃) |
| ~130.0 | C4 (Aromatic C-CH₃) |
| ~128.5 | C5 (Aromatic C-H) |
| ~125.0 | C3 (Aromatic C-H) |
| ~55.5 | Methoxy (O-CH₃) |
| ~34.5 | Quaternary C of tert-Butyl (C(CH₃)₃) |
| ~30.0 | Methyls of tert-Butyl (-C(CH₃)₃) |
| ~21.0 | Aryl Methyl (C4-CH₃) |
| ~16.5 | Aryl Methyl (C2-CH₃) |
While standard 1D NMR provides the basic structure, advanced 2D NMR techniques could offer deeper insights into the molecule's conformation and through-space interactions.
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, NOE difference spectroscopy, would be invaluable. Irradiating the methoxy (O-CH₃) protons should result in an NOE enhancement for the adjacent aromatic proton (H-3) and potentially the protons of the C-2 methyl group, confirming their spatial proximity. Similarly, irradiating the tert-butyl protons should enhance the signal of the neighboring aromatic proton (H-5), solidifying the structural assignment.
Variable-Temperature (VT) NMR: VT-NMR studies could be employed to investigate the rotational dynamics of the sterically hindered tert-butyl group. nih.gov At sufficiently low temperatures, the rotation of the tert-butyl group might become slow on the NMR timescale, potentially leading to the decoalescence of the single peak for the nine equivalent protons into separate signals. The temperature at which this occurs could be used to calculate the free-energy barrier to rotation, providing quantitative data on the molecule's dynamic behavior.
Computational Methods (DP4+): In cases of structural ambiguity, computational approaches such as DP4+ analysis have become powerful tools. researchgate.net This method involves calculating the theoretical NMR chemical shifts for possible isomers at a high level of theory and comparing them statistically with the experimental data to determine the most probable structure with a high degree of confidence. While the structure of this compound is relatively straightforward, this method represents the frontier in complex stereochemical assignments.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular mass and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the context of this compound, mass spectrometry provides crucial information for its identification and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govnih.govlcms.cz It is a cornerstone for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and selectivity. lcms.cz In the analysis of phenolic compounds and their derivatives, such as this compound, GC-MS is instrumental for assessing sample purity and confirming the identity of the compound. nih.govnih.gov
The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov As the separated components elute from the column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to form a molecular ion and a series of fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected.
The resulting mass spectrum is a fingerprint of the compound, displaying the relative abundance of the molecular ion and its various fragments. The molecular ion peak confirms the molecular weight of the compound. For this compound (C13H20O), the expected molecular weight is approximately 192.3 g/mol .
The retention time from the gas chromatography component provides an additional layer of identification when compared against a known standard. The combination of a specific retention time and a characteristic mass spectrum provides a high degree of confidence in the identification and purity assessment of this compound.
Table 1: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 192 | [M]+• (Molecular Ion) | - |
| 177 | [M - CH3]+ | CH3• |
| 135 | [M - C4H9]+ | C4H9• |
Note: This table is based on predicted fragmentation patterns and may not represent actual experimental data.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and less volatile molecules. While GC-MS is well-suited for the analysis of this compound, ESI-MS can provide complementary information about its ionization behavior, particularly its ability to form protonated molecules or adducts.
In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the analyte molecules increases, leading to the formation of gas-phase ions. A key characteristic of ESI is that it typically produces intact molecular ions with minimal fragmentation, often in the form of a protonated molecule [M+H]+ or adducts with solvent or salt ions (e.g., [M+Na]+).
For this compound, which is a relatively non-polar compound, ionization via ESI might be less efficient compared to more polar analytes. However, under appropriate solvent conditions, such as the presence of a small amount of acid to facilitate protonation, it would be expected to produce a protonated molecule.
Table 2: Expected Ions in the ESI-MS Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion |
| 193 | [M+H]+ |
| 215 | [M+Na]+ |
Note: This table represents theoretically expected ions in an ESI-MS experiment and is subject to variation based on experimental conditions.
The ionization pattern observed in ESI-MS can provide valuable information about the compound's ability to be ionized under specific conditions, which is relevant for liquid chromatography-mass spectrometry (LC-MS) method development. While detailed experimental ESI-MS data for this compound is not widely published, the principles of the technique allow for the prediction of its likely ionization behavior.
Computational Chemistry and Theoretical Investigations of 6 Tert Butyl 2,4 Dimethylanisole
Density Functional Theory (DFT) Calculations for Electronic Structure Characterization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is a method of choice for predicting the properties of molecules like 6-tert-Butyl-2,4-dimethylanisole due to its favorable balance of accuracy and computational cost. DFT calculations have been successfully applied to analyze the molecular structure, frontier orbitals, and molecular electrostatic potential maps of similarly structured phenolic compounds. nih.govresearchgate.net A recent computational analysis of the analogous compound, 2,4-dimethyl-6-tert-butylphenol (DTBP), utilized DFT with the B3LYP functional and 6-31G(d,p) basis set to generate a comprehensive set of computational data, including global reactivity indices, thermochemical data, Fukui functions, and molecular electrostatic potential maps from its optimized geometry. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest possible energy state.
In studies of related sterically hindered phenols, DFT has been used to calculate the optimized molecular structure, which can then be compared with experimental data from techniques like X-ray crystallography. nih.gov For instance, in a study on a complex Schiff base containing a 2,4-di-tert-butylphenol (B135424) moiety, DFT calculations were performed using the Gaussian 09W program package with the B3LYP functional. nih.gov The resulting theoretical structure showed good agreement with the experimental data, validating the computational model. nih.gov Similar calculations for this compound would reveal the precise spatial orientation of the tert-butyl, methyl, and anisole (B1667542) groups attached to the benzene (B151609) ring.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) Analogue (Data is representative and not specific to this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-O | 1.376 | ||
| C-C (ring) | 1.390 - 1.410 | ||
| C-H (aryl) | 1.080 - 1.090 | ||
| C-C-O | 118.5 | ||
| C-O-CH₃ | 117.0 |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. dntb.gov.ua
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net
From the energies of the HOMO and LUMO, other important electronic properties can be derived:
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).
These values are instrumental in calculating global reactivity descriptors.
Table 2: Illustrative Electronic Properties for a Substituted Phenol Analogue (Calculated via DFT)
| Property | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.846 |
| LUMO Energy | ELUMO | - | -1.532 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.314 |
| Ionization Potential | I | -EHOMO | 5.846 |
Note: Values are based on data for a similar aromatic compound and are for illustrative purposes only. nih.gov
Global and local reactivity descriptors, derived from DFT calculations, predict how and where a molecule is likely to react.
Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the anisole group, indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction.
Fukui Functions: While MEP maps provide a picture of charge distribution, Fukui functions offer a more quantitative measure of reactivity at specific atomic sites. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This helps to pinpoint the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). A computational analysis of DTBP, the phenol analogue of this compound, included the calculation of Fukui functions to understand its antioxidant behavior. researchgate.net
Aromaticity Assessment using Theoretical Metrics
The benzene ring in this compound is inherently aromatic, but the degree of this aromaticity can be quantified using various theoretical metrics. These calculations provide insight into the electronic stabilization granted by the delocalized π-electron system.
Nuclear Independent Chemical Shielding (NICS) is a popular method for assessing aromaticity. It involves placing a "ghost" atom, with no electrons or nucleus, at a specific point, typically the center of the aromatic ring. The magnetic shielding value at this point is then calculated. Aromatic systems are characterized by a diatropic ring current which induces a magnetic field opposing the external field. This results in a negative NICS value (shielding), which is a hallmark of aromaticity. The more negative the NICS value, the stronger the aromatic character. For this compound, NICS calculations would quantify the aromaticity of the substituted benzene ring.
Beyond NICS, several other indexes are used to quantify aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA). HOMA evaluates aromaticity based on the deviation of bond lengths from an optimal value, with a value of 1 indicating a fully aromatic system.
Furthermore, an analysis of the π-orbital overlap is fundamental to understanding aromaticity. In an aromatic compound like this compound, the p-orbitals of the carbon atoms in the benzene ring overlap to form a continuous, delocalized system of π-electrons above and below the plane of the ring. Computational methods can visualize these molecular orbitals and quantify the extent of their overlap, providing a direct view of the electronic basis for the molecule's aromatic stability.
Prediction and Elucidation of Reaction Mechanisms and Selectivity
Computational chemistry provides powerful tools to predict the outcomes of chemical reactions, offering insights into reaction pathways and the factors that control selectivity. For this compound, theoretical studies would be invaluable in understanding its reactivity, particularly in electrophilic aromatic substitution, a common reaction for such electron-rich aromatic compounds.
To predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound, computational chemists would employ methods like Density Functional Theory (DFT) to model the reaction pathways. This involves identifying the structures of the starting materials, intermediates, transition states, and products.
The key to understanding selectivity lies in calculating the energy barriers for the formation of different possible isomers. For an electrophilic attack, the reaction can occur at the available ortho or meta positions relative to the methoxy (B1213986) group. By calculating the activation energy for each pathway, the most likely product can be predicted. The pathway with the lowest energy barrier will be the kinetically favored one. For instance, in the alkylation of anisoles, DFT calculations can elucidate the operative reaction mechanisms and the influence of catalysts. nih.gov Studies on anisole pyrolysis have utilized high-level coupled-cluster methods alongside DFT to map out complex unimolecular and bimolecular decomposition pathways, providing detailed energetic landscapes. sigmaaldrich.comyoutube.com
A hypothetical energy profile for the nitration of this compound, as would be determined by computational methods, is illustrated below. The relative energies of the transition states leading to different isomers would determine the product distribution.
| Reaction Coordinate | Putative Relative Energy (kcal/mol) |
| Reactants (this compound + NO₂⁺) | 0.0 |
| Transition State (ortho-attack) | 15.2 |
| Wheland Intermediate (ortho-attack) | -5.1 |
| Transition State (meta-attack) | 25.8 |
| Wheland Intermediate (meta-attack) | 2.3 |
| Product (ortho-nitro-6-tert-butyl-2,4-dimethylanisole) | -10.4 |
| Product (meta-nitro-6-tert-butyl-2,4-dimethylanisole) | -2.7 |
This table is illustrative and represents hypothetical data that would be the target of a computational study.
The regioselectivity in electrophilic aromatic substitution is governed by a combination of steric and electronic effects. nih.gov The substituents on the aromatic ring of this compound—the methoxy group, two methyl groups, and a tert-butyl group—all play a role.
Electronic Effects: The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl groups are also activating and ortho-, para-directing. The combined electronic effect of these groups strongly favors substitution at the positions ortho and para to them.
Steric Effects: The bulky tert-butyl group provides significant steric hindrance, which can disfavor substitution at the adjacent ortho position. youtube.com
Computational models can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on the aromatic ring, identifying the most nucleophilic sites. Steric effects can be modeled by calculating the steric hindrance around different positions of the molecule. The interplay of these factors determines the final product distribution. nih.gov For this compound, it is expected that electrophilic attack would preferentially occur at the position ortho to the methoxy group and meta to the tert-butyl group, as this position is electronically activated and relatively less sterically hindered.
Spectroscopic Property Prediction and Validation
Computational methods are routinely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.
IR and Raman Spectra: The vibrational frequencies of a molecule can be calculated using DFT methods. google.com These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The simulation of these spectra for this compound would involve optimizing the molecule's geometry and then performing a frequency calculation. The resulting vibrational modes can be visualized to understand the nature of the vibrations (e.g., C-H stretch, ring breathing). Such simulations have been successfully applied to related molecules like dimethylanisoles. researchgate.neteurasianjournals.com
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. illinois.edu The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within a DFT framework. By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. This is particularly useful for assigning peaks in complex experimental spectra and for studying conformational effects on chemical shifts.
Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for 2,4-Dimethylanisole (cm⁻¹)
| Vibrational Mode | Experimental IR | Calculated (B3LYP/6-31G*) |
|---|---|---|
| Aromatic C-H stretch | 3050 | 3065 |
| CH₃ asymmetric stretch | 2960 | 2975 |
| CH₃ symmetric stretch | 2870 | 2880 |
| Aromatic C=C stretch | 1610 | 1615 |
| Aromatic C=C stretch | 1500 | 1505 |
| C-O-C asymmetric stretch | 1250 | 1255 |
This table is for illustrative purposes, using representative data for a similar compound.
Studies on Linear and Non-Linear Optical Properties
Substituted aromatic compounds can exhibit interesting optical properties. Computational methods are essential for predicting and understanding the linear and non-linear optical (NLO) behavior of molecules like this compound.
The presence of electron-donating groups (methoxy and methyl) on the aromatic ring suggests that this molecule could have notable NLO properties. Computational studies would typically involve calculating the polarizability (α) and the first and second hyperpolarizabilities (β and γ). These properties are crucial for applications in optoelectronics and photonics. optica.org
Static and Dynamic Polarizability Calculations
Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is fundamental to understanding a molecule's interactions and its NLO characteristics. Polarizability can be considered under both static (time-independent) and dynamic (time-dependent or frequency-dependent) electric fields.
Theoretical Framework
The polarizability of a molecule is a tensor quantity, but it is often reported as the average polarizability, <α>, which is a scalar value. It is calculated from the diagonal components of the polarizability tensor (αxx, αyy, and αzz) using the following equation:
<α> = (αxx + αyy + αzz) / 3
Computational methods, such as those based on DFT, are employed to calculate these tensor components. A common approach is the finite field method, where a small, uniform electric field is applied to the molecule, and the resulting induced dipole moment is calculated. The polarizability is then determined from the change in dipole moment with respect to the applied field.
For dynamic polarizability, time-dependent DFT (TD-DFT) is the appropriate method. It accounts for the frequency of the applied electric field, which is crucial for understanding how the molecule interacts with electromagnetic radiation at different wavelengths.
Research Findings
Theoretical calculations on similar molecules often employ the B3LYP functional with a 6-311++G(d,p) basis set, as this combination has been shown to provide a good balance between accuracy and computational cost for predicting polarizabilities. The expected trend would be an increase in polarizability compared to unsubstituted anisole due to the cumulative effect of the alkyl and methoxy substituents.
A hypothetical data table for the calculated static polarizability components of this compound, based on a DFT calculation, would be structured as follows:
| Polarizability Component | Value (atomic units) |
| αxx | Calculated Value |
| αyy | Calculated Value |
| αzz | Calculated Value |
| <α> (Mean Polarizability) | Calculated Average |
Note: The values in this table are placeholders and would need to be determined by a specific computational study.
First and Second Hyperpolarizability Investigations
Hyperpolarizabilities are measures of the nonlinear response of a molecule to an external electric field and are responsible for NLO phenomena. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are of particular interest for the development of NLO materials.
Theoretical Framework
The first hyperpolarizability, β, is a third-rank tensor that describes the second-order response of a molecule to an electric field. It is responsible for effects like second-harmonic generation (SHG). The total first hyperpolarizability (βtot) is often calculated from the individual tensor components.
The second hyperpolarizability, γ, is a fourth-rank tensor that governs third-order NLO processes, such as third-harmonic generation (THG) and two-photon absorption.
Computational calculation of these properties is typically performed using the same quantum chemical methods as for polarizability, such as DFT and TD-DFT, often employing the finite field approach. The choice of functional and basis set is critical for obtaining accurate results.
Research Findings
Investigations into related compounds suggest that the first hyperpolarizability of molecules with similar substituent patterns can be significant. The computational approach would involve optimizing the molecular geometry and then performing calculations to determine the β and γ tensor components.
A hypothetical data table summarizing the calculated first hyperpolarizability of this compound would appear as follows:
| Hyperpolarizability Component | Value (atomic units) |
| βx | Calculated Value |
| βy | Calculated Value |
| βz | Calculated Value |
| βtot (Total First Hyperpolarizability) | Calculated Magnitude |
Note: The values in this table are placeholders and would need to be determined by a specific computational study.
Similarly, a table for the second hyperpolarizability would detail the various tensor components of γ. The investigation of these properties is foundational for assessing the potential of this compound in the field of nonlinear optics.
Role of 6 Tert Butyl 2,4 Dimethylanisole in Advanced Chemical Synthesis and Catalysis Research
As a Ligand Moiety in Transition Metal Catalysis
The utility of 6-tert-butyl-2,4-dimethylanisole in transition metal catalysis primarily stems from its corresponding phenol (B47542), 6-tert-butyl-2,4-dimethylphenol. The phenoxide derived from this phenol can act as a ligand, coordinating to a metal center. The bulky tert-butyl group and the adjacent methyl group create a sterically hindered environment around the metal, which can significantly influence the outcomes of catalytic reactions.
Design and Synthesis of Ligands Incorporating the this compound Scaffold
The synthesis of ligands based on the this compound framework typically begins with its precursor, 2,4-dimethylphenol (B51704). Alkylation of 2,4-dimethylphenol with isobutylene (B52900) is a common method to introduce the tert-butyl group, yielding 6-tert-butyl-2,4-dimethylphenol. wikipedia.orgchemicalbook.com This phenol can then be used to generate the corresponding phenoxide ligand.
Further modifications can be made to this basic scaffold to create more complex ligands. For instance, the introduction of other functional groups to the aromatic ring or the variation of substituents can be explored to fine-tune the ligand's properties. These synthetic strategies allow for the rational design of ligands with tailored steric and electronic profiles for specific catalytic applications.
Influence of Ligand Sterics and Electronics on Catalytic Activity and Selectivity
The steric bulk provided by the 6-tert-butyl group in ligands derived from this compound is a critical factor in controlling catalytic processes. This bulk can create a "pocket" around the metal's active site, influencing which substrate molecules can approach and in what orientation. This can lead to enhanced selectivity, for example, by favoring the formation of one product over another in reactions such as hydroformylation or polymerization. uva.nl
The electronic nature of the ligand, influenced by the electron-donating methyl and tert-butyl groups, also plays a crucial role. These groups increase the electron density on the metal center, which can affect its reactivity and catalytic cycle. The interplay between these steric and electronic effects is a key area of research, as "ligand tuning" is a fundamental strategy for optimizing the performance of homogeneous catalysts. csic.es
As a Building Block for Complex Molecular Architectures
Beyond its role in catalysis, the this compound scaffold serves as a valuable building block in the synthesis of more complex molecules. Its substituted aromatic ring can be a key component in the construction of larger, intricate organic structures. For example, derivatives of this scaffold have been investigated for their potential in creating novel porphyrin-based systems. researchgate.net The defined substitution pattern of the ring provides a rigid framework upon which further chemical transformations can be performed to assemble elaborate molecular architectures.
Investigation in Polymer Science: Redistribution Reactions of Phenylene Ethers and Analogues
In the realm of polymer science, the principles related to the structure of this compound are relevant to the study of poly(phenylene ether)s (PPEs). Research has shown that the redistribution of polymers like poly(2,6-dimethyl-1,4-phenylene ether) with phenolic compounds can be used to control polymer molecular weight and create block copolymers. tue.nl While not directly involving this compound itself, the understanding of how substituted phenols and their ether analogues behave in such reactions is informed by the fundamental chemistry of sterically hindered aryl ethers. The steric hindrance provided by substituents like the tert-butyl group can influence the reaction rates and equilibrium of these redistribution processes.
As a Model Compound for Understanding Steric and Electronic Effects in Aryl Ethers
Due to its well-defined and sterically demanding substitution pattern, this compound and its phenolic precursor serve as excellent model compounds for fundamental studies. Researchers utilize these molecules to investigate how steric hindrance and electronic contributions from alkyl groups on an aromatic ring affect properties such as bond angles, bond lengths, and reactivity. For example, studies on metal complexes with sterically hindered phenolato ligands, similar in structure to the deprotonated form of 6-tert-butyl-2,4-dimethylphenol, provide insights into the π-donating ability of the ligand and its influence on the metal center. nih.gov These fundamental investigations are crucial for building a deeper understanding of structure-property relationships in organic and organometallic chemistry.
Environmental Chemical Transformations and Attenuation Mechanisms of 6 Tert Butyl 2,4 Dimethylanisole
Photolytic Degradation Pathways in Aqueous Environments
The degradation of 6-tert-butyl-2,4-dimethylanisole in aquatic environments is significantly influenced by photolysis. Direct photolysis, where the molecule directly absorbs light, and indirect photolysis, mediated by photosensitized reactions, contribute to its transformation.
In a study on the degradation of 2,4,6-trichloroanisole (B165457) (TCA), a related compound, it was found that UV irradiation, particularly at 275 nm, was effective in its removal. nih.gov The degradation was primarily attributed to direct UV photolysis and oxidation by hydroxyl radicals (HO•). nih.gov The second-order rate constant between HO• and 2,4,6-TCA was determined to be 3.1 × 10⁹ M⁻¹ s⁻¹. nih.gov The presence of natural organic matter and bicarbonate ions was found to inhibit the degradation of 2,4,6-TCA. nih.gov
While specific studies on the photolytic degradation of this compound are limited, the behavior of structurally similar compounds suggests that photolysis is a relevant environmental fate process. For instance, in the atmosphere, 2,4,6-tri-tert-butylphenol (B181104) is predicted to have a half-life of 8 hours due to photo-oxidation by hydroxyl radicals. industrialchemicals.gov.au
Chlorination Reactions of the Aromatic Ring and Side Chains in Aquatic Matrices
Chlorination is a common water treatment process that can lead to the transformation of organic micropollutants like this compound. The reaction with chlorine can occur on both the aromatic ring and the alkyl side chains.
Research on the degradation of 2,4,6-trichloroanisole (TCA) in chlorinated water using UV-LED technology demonstrated that increasing the initial chlorine dosage promoted its degradation. nih.gov This suggests that chlorine plays a role in the transformation of anisole (B1667542) compounds in aquatic environments. The degradation of TCA was primarily driven by direct UV photolysis and hydroxyl radical oxidation, with a lesser contribution from reactive chlorine species. nih.gov
The reactivity of phenols with chlorine is well-established. Phenols react as weak organic acids and can undergo electrophilic substitution on the aromatic ring. nih.gov The presence of activating groups, such as the methoxy (B1213986) and alkyl groups in this compound, would likely enhance its reactivity towards chlorination.
Biological Degradation Processes and Metabolite Identification (Mechanistic Focus)
For example, the biodegradation of methyl tert-butyl ether (MTBE), which shares the tert-butyl group, has been studied. A bacterial strain, PM1, was isolated that could use MTBE as its sole carbon and energy source, degrading it to tert-butyl alcohol (TBA). nih.gov Another bacterium, Hydrogenophaga flava ENV735, was also shown to degrade MTBE, with TBA being an intermediate. nih.gov
The degradation of other substituted phenols, such as 2,4-di-tert-butylphenol (B135424) and its analogs, has also been investigated. mdpi.com Some bacteria and fungi are capable of degrading these compounds. mdpi.com For instance, Clostridium bifermentans KMR-1 was found to degrade 2-sec-butyl-4,6-dinitrophenol (dinoseb). nih.gov
The metabolism of 2,6-di-tert-butyl-4-methylphenol (BHT) leads to the formation of metabolites such as 2,6-di-tert-butyl-4-hydroxymethylphenol. hmdb.ca This indicates that oxidation of the alkyl side chains is a potential biotransformation pathway.
Based on these studies, the biological degradation of this compound likely involves initial enzymatic attacks, such as hydroxylation of the aromatic ring or oxidation of the tert-butyl or methyl groups. These initial steps would increase the polarity of the molecule, making it more susceptible to further degradation.
Environmental Fate Modeling and Persistence Studies (Focus on Chemical Transformation Aspects)
Environmental fate models are valuable tools for predicting the persistence and distribution of chemicals in the environment. researchgate.net These models use the physicochemical properties of a substance to estimate its behavior in different environmental compartments.
For phenolic compounds, persistence can be a concern. A study on 4,6-substituted phenolic benzotriazoles concluded that they are very persistent in the environment. researchgate.net Similarly, 2,4,6-tri-tert-butylphenol has been identified as a persistent, bioaccumulative, and toxic (PBT) substance. industrialchemicals.gov.au This chemical is not expected to degrade rapidly, with an estimated half-life of over 6 months in soil and over 2 years in sediment. industrialchemicals.gov.au
While a specific environmental fate model for this compound was not found, its structural similarity to other persistent phenolic compounds suggests that it may also exhibit a degree of persistence in the environment. Its low water solubility and potential for sorption to soil and sediment could contribute to its longevity in these compartments. oecd.org
Future Research Directions and Unexplored Avenues for 6 Tert Butyl 2,4 Dimethylanisole
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 6-tert-butyl-2,4-dimethylanisole likely involves the O-methylation of its corresponding precursor, 6-tert-butyl-2,4-dimethylphenol. Future research should prioritize the development of more sustainable and efficient versions of this transformation.
Key research avenues include:
Green Methylating Agents and Catalysts: Moving beyond conventional reagents like dimethyl sulfate, which is highly toxic, research could explore greener methylating agents such as dimethyl carbonate. The development of reusable, solid-acid catalysts, like zeolites, for the vapor-phase O-methylation of 6-tert-butyl-2,4-dimethylphenol could offer a continuous and waste-reducing process. researchgate.net
Sustainable Solvent Systems: Current syntheses often rely on volatile and hazardous organic solvents. Future work should investigate the use of biodegradable and bio-based solvents, such as Cyrene™, or even solvent-free conditions to reduce the environmental impact. nih.gov Anisole (B1667542) itself has been identified as a more sustainable solvent for various chemical reactions, including hydroformylation and in the development of perovskite solar cells, suggesting its potential use in a self-synthesis scenario to improve process sustainability. mdpi.comrsc.orgdtu.dk
Energy-Efficient Methodologies: Exploring energy-efficient activation methods like microwave-assisted or flow chemistry syntheses could significantly shorten reaction times and lower the energy consumption of the synthetic process, contributing to a more sustainable manufacturing protocol.
Exploration of Underutilized Reactivity Pathways and Functionalizations
The reactivity of this compound is largely dictated by the electron-donating methoxy (B1213986) group and the significant steric hindrance around the aromatic ring. While anisole typically undergoes electrophilic aromatic substitution at the ortho and para positions, these sites are occupied in the target molecule. youtube.comwikipedia.orgdoubtnut.com This steric congestion opens the door for exploring less conventional reactivity.
Future research should focus on:
C–H Bond Functionalization: A major frontier in modern organic chemistry is the direct functionalization of otherwise inert C–H bonds. acs.org Research efforts could target the palladium-catalyzed or rhodium-catalyzed C–H activation of the methyl groups on the aromatic ring or even the more challenging activation of the tert-butyl group. rsc.orgnih.govnih.gov Such strategies would provide direct pathways to novel derivatives without requiring pre-functionalized starting materials. A nickel-silylene complex has shown the ability to reversibly activate the C-H bond of unactivated arenes like anisole, suggesting a potential pathway for future investigation. acs.org
Ether Cleavage and Derivatization: While the ether linkage in anisole is generally stable, its cleavage can be achieved using strong acids. wikipedia.org Investigating selective and milder conditions for the demethylation of this compound to its corresponding phenol (B47542) could be valuable. Furthermore, exploring reactions that proceed via the ether oxygen, such as the formation of π-complexes with transition metals, could lead to new catalytic applications. wikipedia.org
Oxidative Coupling Reactions: The electron-rich nature of the anisole ring could be exploited in oxidative coupling reactions to form novel biphenyl (B1667301) structures or other complex aromatic systems, provided the steric hindrance can be overcome or utilized for regioselective control.
Advanced Computational Modeling for Complex Reaction Systems
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of molecules and their reactions. researchgate.net For this compound, computational modeling can provide invaluable insights where experimental work may be challenging.
Promising areas for computational investigation include:
Modeling Reaction Mechanisms: DFT studies can elucidate the mechanisms of potential reactions, such as C–H functionalization or electrophilic substitution, by calculating transition state energies and reaction pathways. rsc.orgrsc.orgnih.gov This can help rationalize experimentally observed reactivity (or lack thereof) and guide the design of new synthetic methods.
Predicting Spectroscopic and Electronic Properties: Advanced computational models can accurately predict spectroscopic data (NMR, IR) and electronic properties. For this compound, modeling could explore how the bulky substituents influence the electronic structure of the aromatic ring and its interaction with other molecules or surfaces.
Simulating Pyrolysis and Decomposition: Understanding the thermal decomposition of this compound is crucial for high-temperature applications. Computational studies on the pyrolysis of anisole have revealed complex reaction networks. acs.orgresearchgate.net Similar modeling for this compound could predict its decomposition products and thermal stability.
Integration in Supramolecular Chemistry and Materials Science Research
The unique shape and electronic properties of this compound make it an interesting candidate as a building block in supramolecular chemistry and materials science.
Future research could explore:
Crystal Engineering and Self-Assembly: Studies on other anisole derivatives have shown that interactions like C–H···π and π–π stacking can direct their assembly into well-defined supramolecular structures. researchgate.netnih.govresearchgate.net Investigating the crystal packing and self-assembly behavior of this compound could reveal how its significant steric bulk influences these non-covalent interactions, potentially leading to the formation of porous materials or unique host-guest complexes.
Polymer and Dendrimer Synthesis: The compound could serve as a bulky terminal group or a core unit in the synthesis of novel polymers and dendrimers. Its rigid structure and defined stereochemistry could be used to control the morphology and properties of the resulting macromolecules for applications in coatings, resins, or advanced electronics. vinatiorganics.com
High-Performance Solvents and Additives: Given its aromatic nature and thermal stability, it could be investigated as a specialty solvent or a performance-enhancing additive in formulations for lubricants, fuels, or polymer processing. Anisole itself is considered a green solvent, and its substituted derivatives might offer unique solubility and stability properties. mdpi.comrsc.org
Mechanistic Studies on Long-Term Environmental Transformations
As with any synthetic compound, understanding the long-term environmental fate of this compound is crucial for responsible development and application. Phenolic compounds and their derivatives are recognized as environmental pollutants that can persist and accumulate. researchgate.netresearchgate.netwikipedia.org
Key areas for future mechanistic studies are:
Biodegradation Pathways: Research is needed to determine if microorganisms in soil and water can degrade this sterically hindered molecule. Identifying the enzymatic systems involved and the resulting metabolic products would be the first step in assessing its biodegradability. While anisole itself is known to undergo biodegradation, the bulky substituents may significantly hinder this process. nih.gov
Abiotic Degradation Processes: The compound's susceptibility to abiotic degradation, such as photolysis by UV radiation or oxidation by atmospheric radicals (e.g., hydroxyl radicals), needs to be systematically studied. nih.gov Identifying the transformation products formed under various environmental conditions is essential to fully assess its environmental impact.
Sorption and Transport in Ecosystems: The compound's hydrophobicity suggests it may sorb to soil organic matter and sediments. Studies on its sorption coefficients and transport mechanisms in different environmental compartments (soil, water, air) would be critical for predicting its distribution and potential for bioaccumulation in aquatic and terrestrial organisms. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
